molecular formula C23H29ClF3NO3 B12779223 Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride CAS No. 116680-77-4

Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride

Cat. No.: B12779223
CAS No.: 116680-77-4
M. Wt: 459.9 g/mol
InChI Key: SACXMDRLQBMTLQ-UHFFFAOYSA-N
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Description

Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride is a complex organic compound. It features a benzenemethanol core with various functional groups, including an ethyl group, a tetrahydro-6,7-dimethoxy-2-naphthalenyl group, and a trifluoromethyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the benzenemethanol core: This could be achieved through a Friedel-Crafts alkylation reaction.

    Introduction of the ethyl group: This might involve an alkylation reaction using ethyl halides.

    Incorporation of the tetrahydro-6,7-dimethoxy-2-naphthalenyl group: This could be done through a series of reactions, including hydrogenation and methoxylation.

    Addition of the trifluoromethyl group: This might involve a trifluoromethylation reaction using reagents like trifluoromethyl iodide.

    Formation of the hydrochloride salt: This is typically done by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzenemethanol core.

    Reduction: Reduction reactions could occur at the naphthalenyl group.

    Substitution: The trifluoromethyl group might participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

It might be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine

The compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.

Industry

It might be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol derivatives: Compounds with similar benzenemethanol cores but different substituents.

    Naphthalenyl derivatives: Compounds with similar naphthalenyl groups but different functional groups.

    Trifluoromethyl compounds: Compounds with trifluoromethyl groups but different core structures.

Uniqueness

The unique combination of functional groups in this compound might confer specific properties, such as enhanced biological activity or unique chemical reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

116680-77-4

Molecular Formula

C23H29ClF3NO3

Molecular Weight

459.9 g/mol

IUPAC Name

2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-ethylamino]-1-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride

InChI

InChI=1S/C23H28F3NO3.ClH/c1-4-27(14-20(28)15-5-8-18(9-6-15)23(24,25)26)19-10-7-16-12-21(29-2)22(30-3)13-17(16)11-19;/h5-6,8-9,12-13,19-20,28H,4,7,10-11,14H2,1-3H3;1H

InChI Key

SACXMDRLQBMTLQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C1=CC=C(C=C1)C(F)(F)F)O)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl

Origin of Product

United States

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